molecular formula C11H9FN2O B1395906 3-Fluoro-5-(pyridin-3-yloxy)aniline CAS No. 791644-59-2

3-Fluoro-5-(pyridin-3-yloxy)aniline

Cat. No. B1395906
M. Wt: 204.2 g/mol
InChI Key: GFKOHCLQLOWUQK-UHFFFAOYSA-N
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Description

“3-Fluoro-5-(pyridin-3-yloxy)aniline” is an organic compound with the molecular formula C11H9FN2O . It is also known as "3-Fluoro-5-(3-pyridinyloxy)benzenamine" .


Molecular Structure Analysis

The molecular structure of “3-Fluoro-5-(pyridin-3-yloxy)aniline” consists of a benzene ring attached to a pyridine ring via an oxygen atom . The benzene ring is substituted with a fluorine atom and an amine group .

Scientific Research Applications

  • c-Met Kinase Inhibition Study

    • Overview : Research by Caballero et al. (2011) involved docking and quantitative structure–activity relationship (QSAR) studies of 3-fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline (FPTA) and related compounds as c-Met kinase inhibitors. This study examined the orientations and active conformations of these inhibitors and utilized QSAR methods to predict biological activities, contributing valuable insights into molecular features that enhance inhibitory activity (Caballero et al., 2011).
  • Fluorination of Nitrogen-Containing Aromatics

    • Overview : Anand and Filler (1976) explored the reaction of pyridine with xenon difluoride, which produced a mixture including 3-fluoropyridine. This study provides insight into the reactivity of nitrogen-containing aromatics like 3-fluoro-5-(pyridin-3-yloxy)aniline with fluorinating agents (Anand & Filler, 1976).
  • Coordination Polymers Synthesis

    • Overview : Hajiashrafi et al. (2015) synthesized new Hg(II) and Cd(II) coordination polymers containing ligands related to 3-fluoro-5-(pyridin-3-yloxy)aniline. This research focused on the crystal structure and nanostructure synthesis, offering insights into the role of weak intermolecular interactions in nano-supramolecular assembly (Hajiashrafi et al., 2015).
  • Discovery of Met Kinase Inhibitors

    • Overview : Schroeder et al. (2009) discovered potent and selective Met kinase inhibitors, including derivatives of 3-fluoro-5-(pyridin-3-yloxy)aniline. This research led to the development of a compound that demonstrated tumor stasis in a Met-dependent model, highlighting the compound's potential in clinical applications (Schroeder et al., 2009).
  • Development of Novel Antidepressants

    • Overview : Matzen et al. (2000) conducted research on compounds including 3-fluoro-5-(pyridin-3-yloxy)aniline derivatives, evaluating them as potential antidepressants with dual reuptake inhibition and antagonistic activities. This study contributed to the understanding of molecular interactions in the development of efficient antidepressants (Matzen et al., 2000).

properties

IUPAC Name

3-fluoro-5-pyridin-3-yloxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O/c12-8-4-9(13)6-11(5-8)15-10-2-1-3-14-7-10/h1-7H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFKOHCLQLOWUQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)OC2=CC(=CC(=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80702055
Record name 3-Fluoro-5-[(pyridin-3-yl)oxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80702055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-5-(pyridin-3-yloxy)aniline

CAS RN

791644-59-2
Record name 3-Fluoro-5-[(pyridin-3-yl)oxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80702055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A palladium-carbon catalyst was added to a solution of 3-(3-fluoro-5-nitrophenoxy)pyridine (8.0 g) in methanol (70 ml), and the reaction solution was stirred under hydrogen atmosphere at room temperature for 2 hours. The reaction solution was filtered through Celite, and the filtrate was distilled off under reduced pressure to obtain a crude product as a yellow oil.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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